molecular formula C11H17NO4 B2446892 Ácido 2-(terc-butoxicarbonilamino)hex-4-inoico CAS No. 183500-60-9

Ácido 2-(terc-butoxicarbonilamino)hex-4-inoico

Número de catálogo: B2446892
Número CAS: 183500-60-9
Peso molecular: 227.26
Clave InChI: WMEYSZDBMIOXDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is an organic compound with the molecular formula C₁₁H₁₇NO₄. It is a derivative of hexynoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Aplicaciones Científicas De Investigación

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with hex-4-ynoic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid involves its reactivity due to the presence of the alkyne group and the Boc-protected amino group. The alkyne group can participate in cycloaddition reactions, while the Boc group can be removed under acidic conditions to reveal the free amino group, which can then engage in further chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

    2-(Tert-butoxycarbonylamino)hex-5-ynoic acid: Similar structure but with the alkyne group at a different position.

    2-(Tert-butoxycarbonylamino)pent-4-ynoic acid: Similar structure but with a shorter carbon chain.

    2-(Tert-butoxycarbonylamino)hex-4-enoic acid: Similar structure but with an alkene group instead of an alkyne.

Uniqueness

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is unique due to its specific positioning of the alkyne group and the Boc-protected amino group, which provides distinct reactivity and versatility in synthetic applications.

Actividad Biológica

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is a compound of interest in biochemical research, particularly for its potential applications in drug development and molecular biology. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for therapeutic use.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C15H23NO5
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 183500-60-9

The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of the hex-4-ynoic acid moiety indicates potential reactivity due to the alkyne functional group.

Interaction Studies

Research indicates that 2-(tert-butoxycarbonylamino)hex-4-ynoic acid exhibits significant biological activity through its interactions with various enzymes and receptors. Notably, studies have focused on its role as a potential histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and cellular processes.

  • HDAC Inhibition :
    • HDACs are enzymes involved in the removal of acetyl groups from histones, affecting chromatin structure and gene expression. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation.
    • Preliminary data suggest that compounds similar to 2-(tert-butoxycarbonylamino)hex-4-ynoic acid show IC50 values ranging from 14 to 67 nM against various HDAC isoforms, indicating potent inhibitory activity .
  • Selectivity :
    • Isoform selectivity is critical for minimizing side effects in therapeutic applications. Compounds related to this class have demonstrated selective inhibition of class I and IIb HDACs, with some showing over 200-fold potency differences between isoforms .
  • Potential Therapeutic Applications :
    • Due to its HDAC inhibitory properties, this compound could be explored for applications in cancer therapy, where modulation of gene expression is often required .

Synthesis Methods

The synthesis of 2-(tert-butoxycarbonylamino)hex-4-ynoic acid can be achieved through several methods, including:

  • Mannich Reaction : This method allows for the formation of β-amino acids by reacting aldehydes with amines and enolates. The diastereoselectivity observed in these reactions can be leveraged to create specific analogs with enhanced biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

  • Inhibition Profiles :
    • A study profiling azumamides (a class of compounds related to 2-(tert-butoxycarbonylamino)hex-4-ynoic acid) showed varying degrees of inhibition across different HDAC isoforms. For instance, azumamide C was found to be significantly more potent against HDAC1–3 compared to other isoforms .
  • Structural Modifications :
    • Research indicates that structural modifications can significantly affect the potency and selectivity of HDAC inhibitors. For example, the presence or absence of specific functional groups can alter binding affinity and enzyme inhibition rates .
  • Biochemical Pathways :
    • The role of these compounds in modulating biochemical pathways related to cancer cell proliferation and apoptosis has been a focus area. Enhanced understanding of these pathways could lead to more targeted therapies .

Propiedades

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEYSZDBMIOXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183500-60-9
Record name 2-{[(tert-butoxy)carbonyl]amino}hex-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the product from Step C (ca. 51.8 mmol) in THF (100 mL) and water (20 mL) was added at 0° C. a solution of lithium hydroxide monohydrate (6.5 g, 155 mmol). The solution was stirred for 1 hour at 0° C., then warmed to room temperature. After 48 hours, the solution was concentrated in vacuo. The aqueous mixture was extracted with EtOAc, acidified at 0° C. with 10% aq. HCl soln., then extracted with three portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4), filtered, and concentrated in vacuo to provide the tilled product as an orange oil.
Quantity
51.8 mmol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.